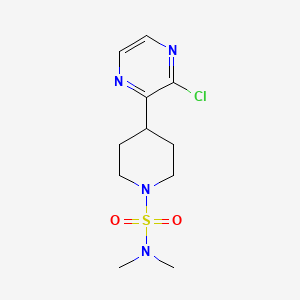

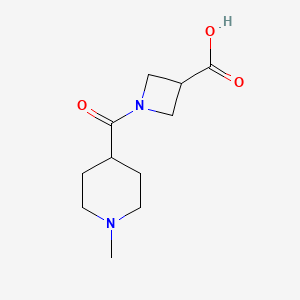

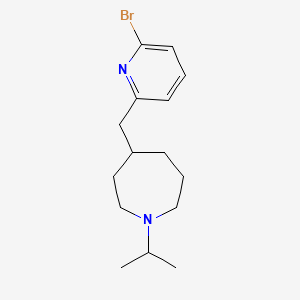

![molecular formula C12H15N3O B1401110 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine CAS No. 1274139-38-6](/img/structure/B1401110.png)

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Descripción general

Descripción

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine , also known by its chemical structure C9H20N2O , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazol-4-ylamine with an aryl halide (such as bromobenzene or chlorobenzene) under suitable conditions. The reaction typically proceeds via nucleophilic aromatic substitution (SNAr) to form the desired product. Researchers have reported various synthetic routes, and optimization of reaction conditions is essential for high yields.

Molecular Structure Analysis

The molecular structure of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine reveals a pyrazole ring fused to a phenyl ring , with an ethoxy group attached to the pyrazole nitrogen. The compound’s molecular weight is approximately 172.27 g/mol .

Chemical Reactions Analysis

- Acylation : The amino group in the compound can undergo acylation reactions, leading to the formation of amides or imides.

- Reductive Amination : The compound can participate in reductive amination reactions, converting the amino group into secondary or tertiary amines.

- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point lies within a specific range, which can vary based on crystalline form and impurities.

- Solubility : It is moderately soluble in organic solvents like ethanol, acetone, and dichloromethane.

- Color and Odor : The compound may exhibit specific colors and odors, depending on its purity.

Aplicaciones Científicas De Investigación

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a related compound, has been studied through DFT calculations. This includes the optimization of molecular geometry and vibrational spectra, alongside molecular parameters like bond length and bond angle. Additionally, natural bond orbital analysis, molecular electrostatic potential, and various other computational methods have been employed to predict biological effects based on molecular docking results (Viji et al., 2020).

Synthesis and Properties of Pyrazole and Triazole Derivatives

Research focused on the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has highlighted the significant pharmacological potential of these heterocycles. Structural combination of pyrazole and triazole in a single molecule increases the likelihood of interaction with various biological targets. Molecular docking studies were conducted to understand the biological potential of these compounds, particularly their antifungal activity (Fedotov et al., 2022).

Synthesis and Antimicrobial Activity

A study on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are derivatives of 1,3,5-trisubstituted pyrazolines, demonstrated good antimicrobial activity. The inclusion of a methoxy group in these compounds was particularly effective for high antimicrobial activity (Kumar et al., 2012).

Synthesis of 3-Phenyl-1H-Pyrazole Derivatives

The synthesis of 3-phenyl-1H-pyrazole, an important intermediate for many biologically active compounds, involves Knoevenagel condensation and cyclization reaction. The study not only optimized the synthetic method but also highlighted the role of these derivatives in molecular targeted therapy for cancer, showing potential biological activities (Liu et al., 2017).

Safety And Hazards

- Toxicity : As with any chemical, caution is necessary. Handle it in a well-ventilated area and wear appropriate protective gear.

- Storage : Store the compound away from direct sunlight and moisture.

- Disposal : Dispose of it following local regulations.

Direcciones Futuras

- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

- Derivatives : Explore structural modifications to enhance specific properties.

- Industrial Applications : Assess its utility in materials science or catalysis.

Remember that this analysis is based on available information, and further research is crucial for a deeper understanding. 🌟

Propiedades

IUPAC Name |

4-[1-(2-methoxyethyl)pyrazol-4-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-16-7-6-15-9-11(8-14-15)10-2-4-12(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFHMSJWTYBKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

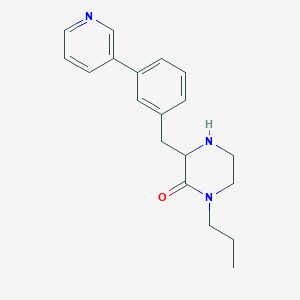

![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)

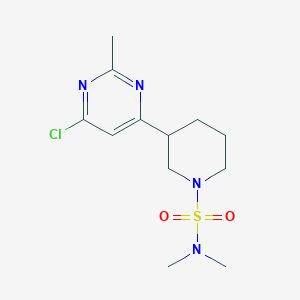

![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)

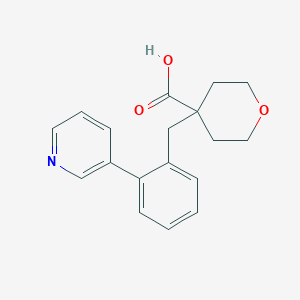

![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)